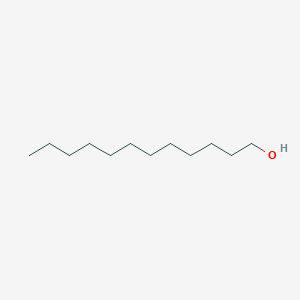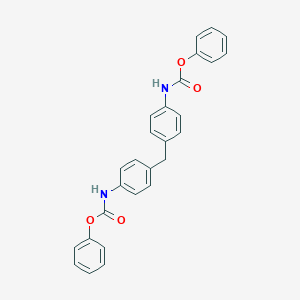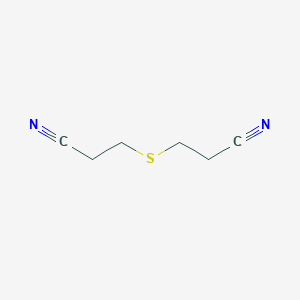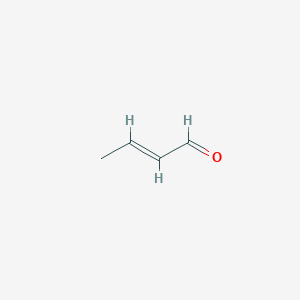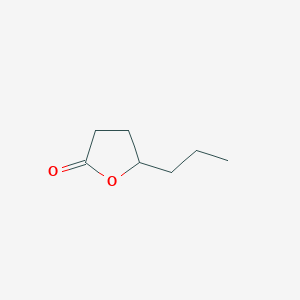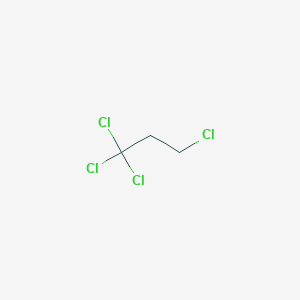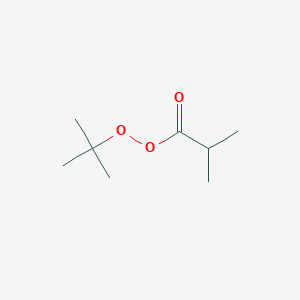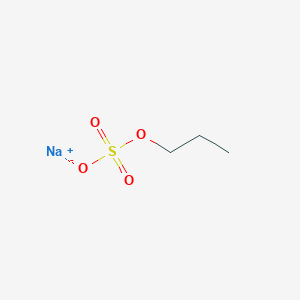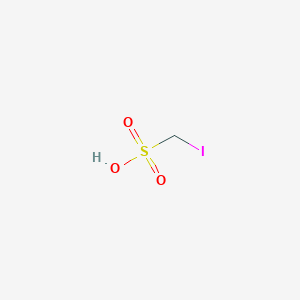
Methiodal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methiodal, also known as sodium iodomethanesulfonate, is a pharmaceutical compound that was historically used as an iodinated contrast medium for X-ray imaging. Its primary application was in myelography, which involves imaging the spinal cord. due to reported cases of adhesive arachnoiditis, its use has been discontinued .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methiodal can be synthesized through the iodination of methanesulfonic acid. The reaction involves the substitution of a hydrogen atom in methanesulfonic acid with an iodine atom, resulting in the formation of iodomethanesulfonic acid. This compound is then neutralized with sodium hydroxide to produce sodium iodomethanesulfonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methiodal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to produce methanesulfonic acid.
Substitution: The iodine atom in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Methanesulfonic acid.
Substitution: Various halogenated methanesulfonates.
Wissenschaftliche Forschungsanwendungen
Methiodal has been used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving the imaging of biological tissues.
Medicine: Historically used as a contrast agent in radiographic imaging.
Industry: Utilized in the production of other iodinated compounds and as an intermediate in chemical manufacturing.
Wirkmechanismus
Methiodal exerts its effects primarily through its iodine content, which enhances the contrast in X-ray imaging. The iodine atoms absorb X-rays more effectively than surrounding tissues, providing a clearer image. The compound interacts with biological tissues, allowing for detailed visualization of structures such as the spinal cord.
Vergleich Mit ähnlichen Verbindungen
Iofendylate: Another iodinated contrast agent used in myelography.
Iopamidol: A widely used iodinated contrast medium for various imaging procedures.
Iodixanol: A non-ionic, water-soluble iodinated contrast agent.
Methiodal’s uniqueness lies in its specific application in spinal cord imaging and its distinct chemical structure, which differentiates it from other iodinated contrast agents.
Eigenschaften
CAS-Nummer |
143-47-5 |
|---|---|
Molekularformel |
CH3IO3S |
Molekulargewicht |
222.00 g/mol |
IUPAC-Name |
iodomethanesulfonic acid |
InChI |
InChI=1S/CH3IO3S/c2-1-6(3,4)5/h1H2,(H,3,4,5) |
InChI-Schlüssel |
RDFJFVXMRYVOAC-UHFFFAOYSA-N |
SMILES |
C(S(=O)(=O)O)I |
Kanonische SMILES |
C(S(=O)(=O)O)I |
| 143-47-5 | |
Synonyme |
Abrodil iodomethanesulfonic acid methiodal Sergosin Skiodan sodium iodomethanesulfonate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


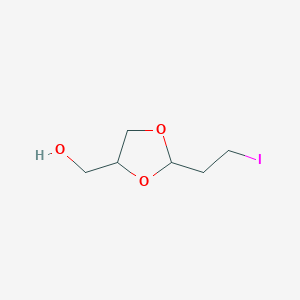
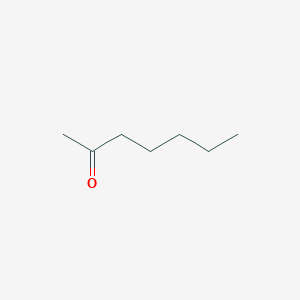
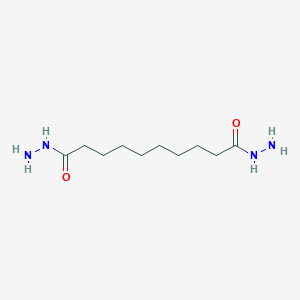
![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)
